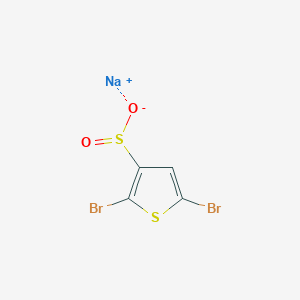

Sodium 2,5-dibromothiophene-3-sulfinate

Description

Contextualization of Thiophene (B33073) Derivatives in Organic and Materials Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a fundamental building block in a vast array of organic molecules. researchgate.netwikipedia.org Its derivatives are integral to numerous areas of chemistry, from pharmaceuticals to materials science. The aromatic nature of the thiophene ring, coupled with the electronic influence of the sulfur atom, imparts distinct chemical and physical properties that are highly sought after. wikipedia.org

In organic synthesis, thiophene derivatives are versatile intermediates. numberanalytics.com They participate in a wide range of chemical transformations, allowing for the construction of complex molecular architectures. researchgate.netnumberanalytics.com The thiophene core is a common motif in many biologically active compounds and approved drugs, highlighting its significance in medicinal chemistry. nih.gov

The application of thiophene derivatives extends significantly into materials chemistry. researchgate.net Polythiophenes, for instance, are a well-studied class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netnumberanalytics.com The ability to tune the electronic properties of these materials through the introduction of various functional groups onto the thiophene ring is a key driver of research in this area. researchgate.net

Properties of Thiophene

| Property | Value |

|---|---|

| Chemical Formula | C4H4S |

| Molar Mass | 84.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 84 °C (183 °F; 357 K) |

Significance of Halogenation and Sulfination in Thiophene Functionalization

The functionalization of the thiophene ring is crucial for tailoring its properties for specific applications. Halogenation, particularly bromination, is a primary method for activating the thiophene core for further chemical modification. wikipedia.orgstudysmarter.co.uk The introduction of bromine atoms at specific positions, such as the 2 and 5 positions to form 2,5-dibromothiophene (B18171), creates reactive sites for cross-coupling reactions. guidechem.comnih.gov These reactions, including Suzuki and Stille couplings, enable the formation of carbon-carbon bonds, facilitating the synthesis of conjugated polymers and other complex organic molecules. guidechem.com

Sulfination, the introduction of a sulfinate group (-SO₂Na), is another important functionalization strategy. Sodium arylsulfinates are versatile reagents in organic synthesis, serving as precursors to a variety of sulfur-containing compounds. nih.gov They can act as sources of sulfonyl radicals or as nucleophiles in coupling reactions, leading to the formation of sulfones, sulfonamides, and thiosulfonates. nih.govnih.gov The sulfinate group can significantly influence the electronic properties and reactivity of the aromatic ring to which it is attached.

The combination of halogenation and sulfination on a thiophene ring, as in Sodium 2,5-dibromothiophene-3-sulfinate, is expected to yield a highly functionalized building block with a unique combination of reactive sites. The bromine atoms provide handles for polymerization and cross-coupling reactions, while the sulfinate group offers a pathway to a different class of derivatives and can modulate the electronic characteristics of the thiophene system.

Overview of the Academic Research Landscape for 2,5-Dibromothiophene and Sulfinate Compounds

Academic research involving 2,5-dibromothiophene is extensive, primarily focusing on its use as a monomer in the synthesis of conducting polymers and as a key intermediate in the preparation of functional organic materials. scientific.netresearchgate.net The reactivity of the carbon-bromine bonds in 2,5-dibromothiophene has been thoroughly explored, making it a staple in the toolbox of organic and polymer chemists. acs.orgacs.org Studies have investigated its role in creating materials with desirable electronic and optical properties for applications in solar cells and other electronic devices. rsc.org

Research on sulfinate compounds, particularly sodium arylsulfinates, has also been a vibrant area of investigation. nih.govresearchgate.net A significant body of work is dedicated to the development of new synthetic methods for their preparation and their application in a wide range of chemical transformations. bohrium.comresearchgate.netrsc.org The versatility of the sulfinate group as a synthetic handle has led to its use in the synthesis of diverse organosulfur compounds. nih.govacs.org

While direct research on "this compound" is not extensively documented in publicly available literature, the collective knowledge on 2,5-dibromothiophene and sulfinate chemistry provides a strong foundation for understanding its potential. The synthesis of such a compound would likely involve the sulfination of 2,5-dibromothiophene, a reaction that, while not explicitly detailed for this substrate, can be inferred from general methods for the sulfination of aryl halides. The resulting compound would be a valuable intermediate, offering orthogonal reactivity at the bromine and sulfinate positions for the construction of novel, highly functionalized thiophene-based materials and molecules.

Properties

Molecular Formula |

C4HBr2NaO2S2 |

|---|---|

Molecular Weight |

328.0 g/mol |

IUPAC Name |

sodium;2,5-dibromothiophene-3-sulfinate |

InChI |

InChI=1S/C4H2Br2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1 |

InChI Key |

DEHWHRYJXVCPED-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(SC(=C1S(=O)[O-])Br)Br.[Na+] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Sodium 2,5 Dibromothiophene 3 Sulfinate and Its Precursors

Strategies for the Preparation of 2,5-Dibromothiophene (B18171) Scaffolds

The 2,5-dibromothiophene core is a vital building block in the synthesis of the target compound. Its preparation can be achieved through several methods, each with its own advantages and considerations regarding selectivity and environmental impact.

Direct Halogenation Approaches to Dibromothiophenes

Direct halogenation of thiophene (B33073) is a common and straightforward method for the synthesis of brominated thiophenes. Thiophene is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution reactions like halogenation.

The reaction of thiophene with elemental bromine is a classic approach. Typically, the reaction is carried out in a suitable solvent, such as benzene (B151609) or acetic acid. rsc.org The high reactivity of thiophene means that the reaction can proceed rapidly, even at low temperatures. However, controlling the degree of bromination to selectively obtain the 2,5-dibromo derivative can be challenging, as over-bromination to tri- and tetra-brominated products can occur.

Another widely used brominating agent is N-bromosuccinimide (NBS). The use of NBS often provides better control over the reaction and can lead to higher yields of the desired 2,5-dibromothiophene. The reaction is typically performed in a solvent like carbon tetrachloride or acetic acid. The choice of solvent and reaction conditions can significantly influence the product distribution.

| Brominating Agent | Solvent(s) | Typical Conditions | Observations |

| Bromine (Br₂) | Benzene, Acetic Acid | Low temperature to reflux | Can lead to a mixture of brominated products. |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride, Acetic Acid | Varies, often with an initiator | Generally offers better selectivity for dibromination. |

Regioselective Bromination of Thiophene and Derivatives

Achieving high regioselectivity for the 2,5-dibromination of thiophene is crucial for efficient synthesis. The electron-donating effect of the sulfur atom directs electrophilic substitution primarily to the 2- and 5-positions. However, to further enhance this selectivity and avoid the formation of other isomers, specific strategies can be employed.

One effective method involves the use of a microreactor system for the continuous bromination of thiophene. This technique allows for precise control over reaction parameters such as temperature, mixing, and reaction time. Studies have shown that a solvent-free continuous bromination in a microreactor can lead to high selectivity for 2,5-dibromothiophene with significantly reduced reaction times compared to traditional batch processing.

Another powerful strategy for achieving regioselectivity is through directed ortho-metalation, specifically lithiation. Thiophene can be deprotonated at specific positions using strong bases like n-butyllithium (n-BuLi). While direct lithiation of thiophene itself primarily occurs at the 2-position, the functionalization of 2,5-dibromothiophene at the 3-position can be achieved through a halogen-lithium exchange or by deprotonation under specific conditions. By first lithiating the thiophene ring at the desired position, a subsequent reaction with a bromine source can introduce the bromine atom with high regioselectivity.

Green Chemistry Principles in Dibromothiophene Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several approaches to the synthesis of dibromothiophenes align with these principles.

Solvent-Free Synthesis: As mentioned earlier, the use of microreactors can enable the solvent-free bromination of thiophene, eliminating the need for potentially harmful organic solvents. This not only reduces environmental impact but can also simplify product purification.

Catalytic Methods: Research into catalytic bromination reactions aims to replace stoichiometric brominating agents with catalytic systems that are more efficient and generate less waste. While not as common for thiophene itself due to its high reactivity, catalytic approaches are a key area of green chemistry research.

Electrochemical Synthesis: An alternative green approach is the electrochemical bromination of thiophenes. This method uses an electric current to generate the reactive bromine species in situ from a bromide salt, avoiding the direct handling of hazardous elemental bromine.

Ultrasonic Irradiation: The use of ultrasonic irradiation in conjunction with N-bromosuccinimide (NBS) has been reported as a fast and convenient method for the bromination of thiophenes. This technique can enhance reaction rates and potentially reduce the need for harsh reaction conditions.

| Green Chemistry Approach | Description | Advantages |

| Solvent-Free Microreactor Synthesis | Continuous flow reaction without a solvent. | Reduced solvent waste, improved safety, and precise control over reaction conditions. |

| Electrochemical Bromination | In-situ generation of the brominating agent. | Avoids the use of bulk bromine and reduces waste. |

| Ultrasonic Irradiation | Use of ultrasound to promote the reaction. | Faster reaction times and potentially milder conditions. |

Approaches for Introducing the Sulfinate Moiety onto Aromatic Systems

Once the 2,5-dibromothiophene scaffold is in hand, the next critical step is the introduction of the sulfinate group at the 3-position. This is typically achieved by first creating a nucleophilic center at the 3-position of the thiophene ring, which then reacts with a sulfur dioxide source.

A plausible and effective method for the regioselective introduction of a sulfinate group at the 3-position of 2,5-dibromothiophene involves a directed metalation approach. This strategy takes advantage of the ability to selectively deprotonate the 3-position of the dibrominated thiophene ring under specific conditions.

The process would begin with the lithiation of 2,5-dibromothiophene at the 3-position using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures. The resulting 3-lithio-2,5-dibromothiophene is a potent nucleophile. This organolithium intermediate is then quenched with sulfur dioxide (SO₂). The sulfur dioxide inserts into the carbon-lithium bond to form a lithium sulfinate salt. Subsequent workup with an aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) would then yield the target molecule, Sodium 2,5-dibromothiophene-3-sulfinate.

Synthesis of Sodium Sulfinates from Sulfonyl Halides

A common and well-established method for the synthesis of sodium sulfinates involves the reduction of the corresponding sulfonyl halides, typically sulfonyl chlorides. This approach is widely used for the preparation of a variety of aromatic and aliphatic sulfinate salts.

The reduction can be carried out using various reducing agents. A popular choice is sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often in the presence of a base like sodium bicarbonate to neutralize the acidic byproducts. The reaction mixture is typically heated to facilitate the reduction. Another effective reducing agent is zinc dust in the presence of sodium carbonate in an aqueous medium. These methods are generally reliable and can provide good yields of the desired sodium sulfinate.

| Reducing Agent | Co-reagent/Solvent | Typical Conditions |

| Sodium Sulfite (Na₂SO₃) | Water, Sodium Bicarbonate | Heating |

| Zinc (Zn) | Water, Sodium Carbonate | Varies |

Alternative Routes to Sulfinate Salts

Beyond the reduction of sulfonyl halides, several other synthetic routes to sulfinate salts have been developed, offering alternative starting materials and reaction conditions.

One such method involves the reaction of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), with sulfur dioxide. The organometallic reagent acts as a nucleophile, attacking the sulfur atom of SO₂, leading to the formation of the corresponding sulfinate salt after an aqueous workup. This method is particularly useful for creating sulfinates from precursors that can readily form organometallic species.

Another innovative approach starts from aryl bromides. In this method, the aryl bromide is first converted to an organomagnesium or organolithium species, which is then reacted with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). Subsequent treatment with an aqueous sodium salt solution yields the sodium arylsulfinate. This method avoids the direct handling of gaseous sulfur dioxide.

Furthermore, methods have been developed for the synthesis of sulfinates from thiols. One such procedure involves the Michael addition of a thiol to an activated alkene like acrylonitrile, followed by oxidation to the corresponding sulfone. The sulfone is then treated with a sodium thiol salt to afford the desired sodium sulfinate.

Convergent and Divergent Synthetic Pathways to this compound

The construction of the target molecule can be conceptualized through both convergent and divergent strategies. A convergent synthesis would involve the preparation of key fragments of the molecule separately before their final assembly. rsc.org In contrast, a divergent approach would begin with a common precursor that is sequentially functionalized to yield the final product.

Sequential functionalization represents a common and logical approach to synthesizing substituted thiophenes. nih.gov This strategy involves the stepwise introduction of substituents onto a starting thiophene ring.

A plausible synthetic sequence for this compound would begin with the selective bromination of thiophene. The treatment of thiophene with two equivalents of a brominating agent like N-bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF) can yield the precursor, 2,5-dibromothiophene. researchgate.net

The subsequent introduction of the sulfinate group at the C-3 position is more complex. A viable route involves a site-selective C-H functionalization-sulfination sequence. nih.gov This could be achieved through the deprotonation of 2,5-dibromothiophene at one of the vacant C-H positions (C3 or C4) using a strong base, followed by quenching the resulting organometallic intermediate with a sulfur dioxide (SO₂) source, such as SO₂ gas or a surrogate like sodium hydroxymethylsulfinate (Rongalite). nih.gov The final step would be the formation of the sodium salt. The regioselectivity of the initial deprotonation step is crucial for the success of this pathway.

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. rsc.orgnih.gov While a specific one-pot synthesis for this compound is not extensively documented, the principles can be applied from related syntheses of substituted thiophenes and organosulfur compounds. nih.govbeilstein-archives.org

Derivatization Strategies for this compound

This compound is a versatile intermediate for further chemical synthesis due to its multiple reactive sites. The two bromine atoms and the sulfinate group can be selectively transformed to create a diverse library of complex thiophene derivatives.

The carbon-bromine bonds on the thiophene ring are highly amenable to transformations via metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rhhz.netyoutube.com

Palladium-catalyzed reactions are particularly effective. The Suzuki-Miyaura cross-coupling, which pairs the bromothiophene with an organoboron reagent like an arylboronic acid, is a powerful method for creating biaryl structures. nih.govnih.gov Research has shown that 2,5-dibromothiophene can be selectively coupled, often reacting preferentially at the more reactive C2 position before the C5 position, allowing for the synthesis of unsymmetrical products. nih.gov Other notable cross-coupling reactions include the Stille coupling (with organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes). researchgate.net Nickel complexes, sometimes in combination with palladium, can also catalyze these transformations, occasionally offering different selectivity or reactivity. nih.gov Additives such as silver salts or potassium fluoride (B91410) can enhance reaction efficiency and yield. researchgate.netnih.gov

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, PPh₃ | Aryl-substituted Thiophene | nih.gov |

| Suzuki-Miyaura | Arylboronic Acid | Palladium-based catalysts | 5-Aryl-2-bromo-thiophene | nih.gov |

| Heck-type | Aryl Iodide | Palladium complex with AgNO₃/KF | C-H Arylated Thiophene | researchgate.net |

| Cross-Ullman | Aryl Triflate | Nickel and Palladium | Aryl-substituted Thiophene | nih.gov |

The sodium sulfinate group (RSO₂Na) is a highly versatile functional handle, capable of acting as a precursor to sulfonyl radicals, sulfones, and other sulfur-containing motifs. nih.gov

Sulfonyl Radical Chemistry: Sodium sulfinates are well-established precursors to sulfonyl radicals (RSO₂•). researchgate.netresearchgate.net These radicals can be generated under oxidative conditions and readily participate in a variety of addition and substitution reactions. This allows for the formation of new S-C, S-N, S-O, and S-S bonds, providing access to sulfonamides, sulfones, and sulfonates. researchgate.net The electrochemical generation of sulfonyl radicals from sodium sulfinates represents an attractive, environmentally friendly alternative to chemical oxidants. researchgate.net

Sulfone Formation: The sulfinate moiety can be easily converted into a sulfone group (RSO₂R'). This can be accomplished through two primary routes:

Oxidation: The sulfinate can be oxidized to a sulfone. A wide range of oxidizing agents can be employed for this transformation, including hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. organic-chemistry.orgresearchgate.netnih.gov The oxidation of a sulfide (B99878) often proceeds through a sulfoxide (B87167) intermediate, and controlling the reaction conditions is key to selectively stopping at the sulfoxide or proceeding to the sulfone. nih.gov

Alkylation/Arylation: Sodium sulfinates can act as nucleophiles, reacting with electrophiles such as alkyl or benzyl (B1604629) halides to form sulfones. researchgate.net This provides a direct method for introducing a new organic substituent onto the sulfur atom.

| Reaction Type | Reagent/Condition | Intermediate/Product | Reference |

|---|---|---|---|

| Radical Formation | Oxidant (e.g., electrochemical) | Sulfonyl Radical (RSO₂•) | researchgate.net |

| Sulfone Formation (Oxidation) | H₂O₂, m-CPBA, etc. | Sulfone (RSO₂OH or derivative) | organic-chemistry.orgresearchgate.net |

| Sulfone Formation (Alkylation) | Alkyl Halide (R'-X) | Sulfone (RSO₂R') | researchgate.net |

| Disulfide Synthesis | TBAI/H₂SO₄ | Disulfide (R-S-S-R) | beilstein-journals.org |

Introducing chirality into the 2,5-dibromothiophene-3-sulfinate scaffold can lead to molecules with potential applications in asymmetric synthesis and materials science. While the starting material is achiral, stereocenters can be introduced through various derivatization strategies.

One approach involves the asymmetric functionalization of the thiophene ring itself. Recent studies have demonstrated the catalytic asymmetric dearomatization of thiophenes to create chiral spirocyclic compounds. rsc.org It is also possible to synthesize axially chiral biaryl compounds, such as naphthyl-benzothiophene derivatives, through carefully designed catalytic processes. rsc.org

Another strategy focuses on reactions involving the sulfur atom. While sulfones are achiral, the intermediate sulfoxides possess a stereogenic sulfur center. The oxidation of a corresponding sulfide to a sulfoxide can be performed stereoselectively using chiral oxidizing agents or catalysts, yielding an enantiomerically enriched product. nih.gov Furthermore, the synthesis of enantiomerically enriched sulfinate salts has been reported, which could then be used in subsequent transformations. nih.gov By reacting the sulfinate group with a chiral reagent or employing a chiral catalyst in the cross-coupling reactions at the bromine positions, a wide range of chiral derivatives could potentially be accessed.

Iii. Advanced Reaction Chemistry and Mechanistic Elucidation of Sodium 2,5 Dibromothiophene 3 Sulfinate Transformations

Mechanistic Investigations of Carbon-Halogen Bond Transformations on the Thiophene (B33073) Ring

The two bromine atoms on the thiophene ring of sodium 2,5-dibromothiophene-3-sulfinate are primary sites for transformations, most notably through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The mechanism of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govchemrxiv.org In the context of a dibrominated thiophene, the initial and rate-determining step is often the oxidative addition of a C-Br bond to a Pd(0) complex. chemrxiv.org For 2,5-dibromo-3-alkylthiophenes, which serve as close analogs, studies have shown that the C-Br bond at the C5 position is typically more reactive towards oxidative addition than the C2 bond. researchgate.net This selectivity is dictated by a combination of steric and electronic factors. The catalytic cycle is completed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. nih.gov

| Step | Description | Key Intermediates |

| Oxidative Addition | A C-Br bond of the dibromothiophene adds to a Pd(0) complex, forming an organopalladium(II) species. This is often the rate-limiting step. | Pd(0)L2, Ar-Pd(II)(Br)L2 |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. | Ar-Pd(II)(R)L2 |

| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. | R-Ar, Pd(0)L2 |

This table outlines the fundamental sequence of events in a typical Suzuki-Miyaura reaction cycle.

Alternatively, the carbon-halogen bonds can undergo nucleophilic aromatic substitution (SNAr). This pathway is viable if the aromatic ring is sufficiently electron-deficient, a condition enhanced by the presence of electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The mechanism involves the addition of a nucleophile to the carbon atom bearing a bromine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the bromide ion restores the aromaticity of the ring. wikipedia.orgnih.gov The rate of this reaction is highly dependent on the stability of the Meisenheimer intermediate, which is favored by electron-withdrawing substituents that can delocalize the negative charge. masterorganicchemistry.comyoutube.com

Reaction Pathways Involving the Sulfinate Group

Sodium sulfinates are recognized for their versatile reactivity, capable of acting as both nucleophiles and electrophiles, and as precursors to sulfonyl radicals under appropriate conditions. rsc.org

As a nucleophile, the sulfinate anion can participate in palladium-catalyzed desulfinative cross-coupling reactions. tcichemicals.com In this process, the sulfinate group itself acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position of the thiophene ring. This reaction pathway provides a complementary strategy to transformations at the C-Br bonds. Pyridine and pyrimidine (B1678525) sulfinates have been effectively used as coupling partners in Suzuki-Miyaura reactions, highlighting the utility of the sulfinate as a reactive handle. tcichemicals.comrsc.org

Conversely, under specific conditions, the sulfur atom in a sulfinate can exhibit electrophilic character. While less common, treatment with strong electrophilic reagents can activate the sulfinate, making it susceptible to attack by nucleophiles. For instance, sodium trifluoromethanesulfinate has been employed as an electrophilic thiolating agent. rsc.org The electrophilicity of the sulfur center is key to these transformations, though the conditions required are often distinct from those promoting nucleophilic or radical pathways.

The sulfinate moiety is an excellent precursor for generating sulfonyl radicals (RSO₂•). This is typically achieved through a single-electron transfer (SET) oxidation, which can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. researchgate.net Once formed, the 2,5-dibromothiophene-3-sulfonyl radical can engage in a variety of subsequent reactions.

One common pathway is the addition of the sulfonyl radical to unsaturated systems like alkenes or alkynes, leading to the formation of more complex sulfur-containing molecules. researchgate.net Another significant radical-mediated process is reductive desulfonylation, where the sulfonyl group is removed and replaced with a hydrogen atom. wikipedia.org This transformation can be accomplished using various reducing agents, such as those based on active metals or tin hydrides, and often proceeds via radical intermediates. wikipedia.orgresearchgate.net The mechanism involves electron transfer to the sulfone, followed by cleavage of a carbon-sulfur bond to yield a sulfinate anion and an organic radical, which is then reduced and protonated. wikipedia.org

Chemo- and Regioselectivity in Multi-Functionalized Thiophene Systems

In a molecule with multiple reactive sites like this compound, controlling the chemo- and regioselectivity is paramount for synthetic utility. The primary challenge lies in selectively functionalizing one of the two C-Br bonds or targeting the sulfinate group while leaving the other sites intact.

In palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles, regioselectivity is governed by a delicate balance of factors. acs.orgacs.org Computational and experimental studies have shown that selectivity is influenced by the C-X bond dissociation energy (BDE), steric hindrance, and the nature of the catalyst's ligands. acs.orgnsf.gov For 2,5-dihalogenated thiophenes, oxidative addition typically occurs preferentially at the C5 position over the C2 position. The presence of a substituent at the C3 position, such as the sulfinate group, further modulates the electronic properties and steric environment of the adjacent C-Br bonds, influencing this inherent selectivity. Ligand choice is a critical tool for tuning this outcome; bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can dramatically alter which C-Br bond is activated. nsf.govnih.govnih.gov

| Factor | Influence on Selectivity | Example |

| Bond Dissociation Energy (BDE) | The weaker C-Br bond is generally more reactive towards oxidative addition. | In many thiophene systems, the C5-Br bond is slightly weaker than the C2-Br bond. |

| Ligand Steric/Electronic Properties | Bulky or electron-donating ligands can favor reaction at the less sterically hindered position or alter the electronic character of the palladium center. nsf.govnih.gov | A sterically hindered NHC ligand can promote selective coupling at C4 of 2,4-dichloropyridines. nsf.gov |

| Electronic Effects of Substituents | Electron-withdrawing groups can lower the energy of the LUMO, facilitating oxidative addition at the proximate C-Br bond. acs.org | The sulfinate group at C3 will electronically influence the C2 and C5 positions differently. |

| Reaction Conditions | Temperature, solvent, and base can all play a role in modulating the relative rates of competing reaction pathways. | Switching from a Pd(II) to a Pd(0) precursor can reduce background reactivity and improve selectivity. nih.gov |

This table summarizes key parameters that chemists can manipulate to control the site of reaction in multi-functionalized thiophene systems.

Chemoselectivity involves discriminating between the C-Br bonds and the sulfinate group. Generally, palladium-catalyzed cross-coupling is highly selective for C-Br bonds, leaving the sulfinate untouched under standard conditions. Conversely, conditions designed to generate sulfonyl radicals (e.g., using a strong oxidant) would likely target the sulfinate group preferentially.

Kinetic Studies and Reaction Rate Analysis of Key Transformations

Kinetic analysis provides quantitative insight into the mechanisms governing the transformations of this compound. For the palladium-catalyzed C-Br functionalization, kinetic studies of Suzuki-Miyaura reactions reveal that the oxidative addition step is typically rate-limiting. chemrxiv.orgmdpi.com The reaction rate is therefore highly sensitive to the concentration of the aryl bromide and the palladium catalyst, as well as the electronic nature of the C-Br bond being cleaved. The apparent activation energy (Ea,app) for Suzuki couplings can vary, but values are often in the range of 100-116 kJ/mol for reactions involving bromoarenes. mdpi.com

Iv. Theoretical and Computational Investigations of Sodium 2,5 Dibromothiophene 3 Sulfinate

Electronic Structure Analysis and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals governs a compound's chemical reactivity, stability, and optical properties. For Sodium 2,5-dibromothiophene-3-sulfinate, the electronic structure is significantly influenced by the interplay between the π-conjugated thiophene (B33073) ring, the electronegative bromine substituents, and the electron-donating sulfinate group.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. semanticscholar.orgmdpi.com

In computational studies of similar thiophene derivatives, the HOMO is typically characterized by π-electron density delocalized across the thiophene ring system. researchgate.net For this compound, it is predicted that the HOMO would be predominantly located on the thiophene ring and the sulfinate group, which contains lone pairs on the sulfur and oxygen atoms. The LUMO, conversely, is expected to be distributed over the π-conjugated system of the dibromothiophene ring, influenced by the electron-withdrawing nature of the bromine atoms. researchgate.net

The HOMO-LUMO energy gap in substituted thiophenes is highly tunable. The introduction of electron-withdrawing groups generally lowers the LUMO energy level and narrows the energy gap, while electron-donating groups tend to raise the HOMO energy level. rsc.org In the case of this compound, the two bromine atoms act as electron-withdrawing substituents, while the sulfinate group (-SO₂⁻) is an electron-donating group. This combination of substituents creates a push-pull effect that would likely result in a relatively small HOMO-LUMO gap, suggesting higher reactivity and potential for applications in organic electronics. mdpi.comscielo.br DFT calculations on various thiophene sulfonamide derivatives have shown energy gaps in the range of 3.44–4.65 eV, indicating that these compounds are generally stable. semanticscholar.orgmdpi.com

| Property | Predicted Value Range for Thiophene Derivatives (eV) | Reference |

| EHOMO | -5.5 to -6.5 | semanticscholar.orgmdpi.com |

| ELUMO | -1.0 to -2.0 | semanticscholar.orgmdpi.com |

| Energy Gap (ΔE) | 3.4 to 4.7 | semanticscholar.orgmdpi.com |

This interactive table presents typical energy ranges for Frontier Molecular Orbitals in substituted thiophenes, calculated using DFT methods like B3LYP. Users can sort the data by property or value to compare the electronic characteristics.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. Areas of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

Thiophene is a classic aromatic heterocycle, possessing a planar ring with 6 π-electrons that satisfy Hückel's rule. iosrjournals.org However, the aromaticity of the thiophene ring can be modulated by the presence of substituents. A common computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). sid.ir The NICS value is calculated at the center of a ring; a negative value indicates aromaticity, while a positive value suggests antiaromaticity. sid.ir

| Compound/Ring System | Aromaticity Index | Calculated Value (ppm) | Reference |

| Benzothiophene | NICS | -10.1347 | sid.ir |

| Benzo[c]thiophene | NICS | -15.7461 | sid.ir |

| Isoindole (Pyrrole ring) | NICS | -17.1453 | sid.ir |

| Benzofuran | NICS | -9.7153 | sid.ir |

This interactive table displays Nucleus-Independent Chemical Shift (NICS) values for various heterocyclic rings fused with benzene (B151609). NICS is a key indicator of aromaticity, with more negative values signifying stronger aromatic character. Users can sort the table to compare the aromaticity across different systems.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key point of conformational flexibility is the rotation around the C3-S bond of the sulfinate group. Computational potential energy surface scans can be performed to identify the most stable conformer (the global minimum) and the energy barriers to rotation. The bulky bromine atoms at the adjacent C2 and C5 positions may introduce steric hindrance that influences the preferred orientation of the sulfinate group relative to the thiophene ring.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time, including its conformational changes in different environments, such as in solution. researchgate.netchemrxiv.org MD simulations on thiophene-based polymers have been used to study local ordering and morphology, which are crucial for the performance of organic electronic materials. chemrxiv.orgmdpi.com For this compound, MD simulations could model its interaction with solvent molecules and the sodium counter-ion, providing a more realistic picture of its structure and dynamics under various conditions.

Computational Spectroscopic Predictions and Validation

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. DFT calculations can accurately simulate vibrational spectra (FT-IR and Raman). researchgate.netnih.gov

Vibrational spectroscopy is a powerful technique for identifying functional groups and determining molecular structure. researchgate.net DFT calculations, often using the B3LYP functional, can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy, especially when scaled to correct for systematic errors. iosrjournals.orgnih.gov

For this compound, the simulated FT-IR and Raman spectra would exhibit several characteristic bands:

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. iosrjournals.org

Thiophene Ring Vibrations: C=C and C-C stretching vibrations within the thiophene ring appear in the 1650-1350 cm⁻¹ range. mdpi.comiosrjournals.org The C-S stretching modes of the ring are found at lower frequencies, typically between 850 and 600 cm⁻¹. iosrjournals.orgjchps.com

Sulfinate Group Vibrations: The sulfinate group (SO₂) would produce strong and characteristic bands. The antisymmetric and symmetric stretching vibrations of the S=O bonds are expected in the 1315-1300 cm⁻¹ region. mdpi.com

C-Br Vibrations: The C-Br stretching vibrations are expected at lower wavenumbers, typically below 600 cm⁻¹.

By comparing the computationally predicted spectrum with experimental data, a detailed assignment of the observed vibrational modes can be achieved, confirming the molecular structure. scienceacademique.comnih.gov

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Basis of Prediction | Reference |

| Aromatic C-H Stretch | 3117-3080 | DFT studies on thiophene derivatives | iosrjournals.org |

| Thiophene Ring C=C Stretch | 1590-1655 | DFT studies on thiophene sulfonamides | mdpi.com |

| Thiophene Ring C-C Stretch | 1528-1352 | Experimental/DFT on 2-thiophene carboxylic acid | iosrjournals.org |

| O=S=O Antisymmetric Stretch | ~1308 | DFT studies on thiophene sulfonamides | mdpi.com |

| Thiophene Ring C-S Stretch | 852-649 | DFT studies on 2-thiophene carboxylic acid | iosrjournals.org |

This interactive table summarizes the predicted wavenumber ranges for key vibrational modes of substituted thiophenes based on DFT calculations. This data is essential for interpreting experimental FT-IR and Raman spectra. Users can sort the information by mode or wavenumber.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum mechanical calculations has become a standard tool for structure elucidation and verification. rsc.org For this compound, density functional theory (DFT) calculations, particularly using the gauge-independent atomic orbital (GIAO) method, are employed to predict both ¹H and ¹³C NMR spectra. researchgate.netchemaxon.com These calculations involve optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors, which are subsequently converted to chemical shifts using a reference standard like tetramethylsilane (B1202638) (TMS). nih.gov

The accuracy of these predictions depends heavily on the chosen computational level, including the DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), cc-pVTZ). nih.gov Solvation models, such as the Polarizable Continuum Model (PCM), are often included to simulate the solvent environment in which experimental spectra are typically recorded, as this can significantly influence chemical shifts. nih.gov

For this compound, the key structural features influencing its NMR spectrum are the electron-withdrawing bromine atoms at positions 2 and 5, and the sulfinate group at position 3. These substituents significantly affect the electron density distribution within the thiophene ring. The sole aromatic proton at position 4 is expected to be deshielded, appearing at a downfield chemical shift. Similarly, the chemical shifts of the thiophene carbon atoms are predicted based on their electronic environment, with carbons directly attached to the electronegative bromine and sulfur atoms showing distinct shifts. researchgate.net

| Atom | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| H-4 | 7.0 - 7.5 | Anisotropic effects and electron withdrawal by adjacent Br and SO₂Na groups. |

| C-2 | 110 - 115 | Directly bonded to electron-withdrawing Br; shielding effect of C-S bond. |

| C-3 | 140 - 145 | Attachment of the sulfinate (SO₂Na) group; significant deshielding. |

| C-4 | 125 - 130 | Adjacent to C-Br and C-SO₂Na; influenced by both substituents. |

| C-5 | 115 - 120 | Directly bonded to electron-withdrawing Br. |

Note: The values in the table are hypothetical predictions based on DFT calculations for structurally similar substituted thiophenes and serve as illustrative examples.

Electronic Absorption Spectra Calculations (UV-Vis)

Time-dependent density functional theory (TD-DFT) is the most common computational method for simulating ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. mdpi.com This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.comresearchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* electronic transitions within the substituted thiophene ring. The positions of the bromine and sulfinate substituents alter the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These alterations directly impact the predicted λmax values. nih.gov

Computational studies on similar thiophene derivatives show that the choice of functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of a solvent model are crucial for achieving good agreement with experimental spectra. mdpi.comresearchgate.net The calculations would predict the main absorption bands and any shoulders arising from other electronic transitions. For this compound, the primary absorption is anticipated in the UV region, characteristic of substituted thiophenes. ubc.cascholaris.ca

| Predicted λmax (nm) | Oscillator Strength (f) | Transition Assignment |

|---|---|---|

| 260 - 280 | > 0.5 | S₀ → S₁ (π→π) |

| 220 - 240 | > 0.2 | S₀ → S₂ (π→π) |

Note: The data presented are representative values based on TD-DFT calculations performed on analogous brominated thiophene derivatives. Actual values would require specific computation for the title compound.

Computational Elucidation of Reaction Mechanisms and Energetics

DFT calculations are invaluable for exploring the potential reactivity of this compound. chemrxiv.org Sulfinate salts are known to be versatile reagents, capable of acting as nucleophiles (via the sulfur atom) or participating in radical reactions. nih.govresearchgate.net Computational studies can map the potential energy surfaces for various reaction pathways, identifying transition states and calculating activation barriers (ΔG‡) to predict the most likely mechanisms. rsc.org

Potential reactions for this compound that can be investigated computationally include:

S-Alkylation: The reaction of the sulfinate anion with an alkyl halide. DFT can model the SN2 transition state to determine the reaction's feasibility and kinetics. researchgate.net

Oxidative Coupling: Sulfinates can be oxidized to sulfonyl radicals (ArSO₂•), which are key intermediates in many C-S bond-forming reactions. nih.gov Computational models can elucidate the energetics of single-electron transfer (SET) processes that initiate these radical pathways.

Reactions at the Thiophene Ring: While the sulfinate group is a primary site of reactivity, computational studies can also probe reactions involving the thiophene ring, such as further substitution or metal-catalyzed cross-coupling, assessing how the existing substituents direct these transformations.

By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a complete energetic profile of a proposed reaction can be constructed. This allows for a detailed, molecular-level understanding of the factors controlling the reaction's outcome and selectivity. chemrxiv.orgresearchgate.net

Investigation of Non-Covalent Interactions in Molecular Aggregates (e.g., Halogen Bonding, Pi-Pi Stacking)

Non-covalent interactions play a critical role in determining the solid-state structure, crystal packing, and material properties of molecular solids. For this compound, halogen bonding and π-π stacking are the most significant of these interactions.

Halogen Bonding: The bromine atoms on the thiophene ring possess a region of positive electrostatic potential on their outer surface, known as a σ-hole, which can interact attractively with a nucleophilic region on an adjacent molecule. acs.orgmdpi.com In the case of 2,5-dibromothiophenes, this leads to the formation of Br···Br or Br···O (from the sulfinate group) halogen bonds. acs.org

Computational studies, using methods like DFT, are used to quantify the strength of these interactions. acs.orgrichmond.edu A study on a series of 2,5-dibromo-3-R-thiophenes, including a compound with a sodium carboxylate group (R=COONa) which is structurally similar to the sulfinate, performed DFT calculations (M06-2X/DZP-DKH level of theory) to evaluate Br···Br halogen bonds. The interaction energies were found to be in the range of 0.5 to 2.2 kcal/mol. acs.org Topological analysis of the electron density, using the Quantum Theory of Atoms in Molecules (QTAIM), can further characterize these interactions by locating bond critical points between the interacting atoms. acs.orgnih.govresearchgate.net

Pi-Pi Stacking: The aromatic thiophene rings can interact via π-π stacking. These interactions are driven by a combination of electrostatic and dispersion forces. nih.gov High-level ab initio calculations (such as MP2 or CCSD(T)) are often required to accurately model these dispersion-dominated interactions. nih.govuba.ar The calculations reveal the preferred geometries (e.g., parallel-displaced vs. T-shaped) and the corresponding interaction energies. For thiophene dimers, these interaction energies are typically in the range of -1 to -4 kcal/mol, depending on the orientation. uba.ar The substituents on the thiophene ring modulate the quadrupole moment and polarizability, thereby influencing the strength and geometry of the π-π stacking.

| Interaction Type | Interacting Atoms/Groups | Calculated Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Halogen Bonding | Br···Br | -0.5 to -2.2 | DFT (M06-2X) acs.org |

| Halogen Bonding | Br···O(sulfinate) | -1.0 to -3.0 (Estimated) | DFT |

| Pi-Pi Stacking | Thiophene Ring ↔ Thiophene Ring | -1.5 to -3.5 (Estimated) | MP2 / CCSD(T) uba.ar |

Note: The interaction energies are based on computational studies of 2,5-dibromothiophenes and unsubstituted thiophene dimers. acs.orguba.ar The values serve to illustrate the magnitude of these non-covalent interactions.

V. Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic connectivity of Sodium 2,5-dibromothiophene-3-sulfinate. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides unambiguous structural information. While specific spectral data for this exact sodium salt is not extensively published, its expected features can be reliably predicted based on the spectra of closely related compounds, such as 2,5-dibromothiophene (B18171), and the known electronic effects of the sulfinate substituent. lookchem.comchemicalbook.com

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the thiophene (B33073) ring. The structure contains only a single proton attached to the aromatic ring at the C4 position.

Expected Chemical Shift: This lone proton is anticipated to appear as a singlet in the spectrum. Its chemical shift would be significantly influenced by the adjacent electron-withdrawing sulfinate group at C3 and the bromine atom at C5. For comparison, the two equivalent protons in the parent compound, 2,5-dibromothiophene, appear as a singlet at approximately 6.7-6.8 ppm. chemicalbook.com The introduction of the strongly deshielding sulfinate group at the adjacent C3 position would likely cause a downfield shift for the remaining C4 proton.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms of the thiophene ring.

Signal Assignment:

C2 and C5: These carbons are directly bonded to bromine atoms, which typically cause a significant upfield shift compared to unsubstituted carbons in thiophene. Based on data for 2,5-dibromothiophene, these signals would appear in the range of 112-115 ppm. chemicalbook.com

C3: This carbon is attached to the sulfinate group. Its chemical shift will be heavily influenced by the heteroatom attachment and is expected to be distinct from the other ring carbons.

C4: This is the only carbon atom bonded to a hydrogen. Its chemical shift can be definitively assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by correlation with the ¹H NMR spectrum via an HSQC experiment.

A representative table of predicted ¹³C NMR chemical shifts is provided below, based on analogous structures. lookchem.comchemicalbook.com

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~115 | Attached to bromine, shielded. |

| C3 | Varies | Attached to the sulfinate group; requires experimental data for precision. |

| C4 | ~125-130 | Protonated carbon, influenced by adjacent sulfinate and bromo groups. |

| C5 | ~112 | Attached to bromine, shielded. |

Two-dimensional (2D) NMR experiments are indispensable for confirming the proposed structure by revealing correlations between different nuclei. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, this experiment would be of limited use for the aromatic region as there is only one proton, which cannot show coupling to other ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). rsc.org An HSQC spectrum would show a single cross-peak, definitively linking the proton signal in the ¹H spectrum to the C4 signal in the ¹³C spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful 2D technique for this molecule, as it reveals long-range couplings (typically 2-3 bonds) between protons and carbons. rsc.org The single proton at the C4 position would be expected to show correlations to multiple carbons, confirming the substitution pattern.

Expected HMBC correlations for the C4-H:

| Proton | Correlated Carbons (2-3 bonds away) | Structural Information Confirmed |

|---|

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netsapub.org These two techniques are complementary and provide a molecular fingerprint. iosrjournals.org

The key vibrational modes expected for this compound include:

Sulfinate Group (S-O stretching): The most characteristic feature would be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bond in the sulfinate group. These typically appear in the region of 1000-1100 cm⁻¹.

Thiophene Ring Vibrations: The spectrum will show bands associated with the thiophene ring, including C-H stretching (around 3100 cm⁻¹), C=C ring stretching (1300-1550 cm⁻¹), and C-S stretching vibrations (600-850 cm⁻¹). iosrjournals.org

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| C4-H | Stretching | ~3100 | FT-IR / Raman |

| Thiophene Ring | C=C Stretching | 1300 - 1550 | FT-IR / Raman |

| Sulfinate (SO₂)⁻ | Asymmetric S=O Stretching | ~1050 - 1100 | FT-IR (Strong) |

| Sulfinate (SO₂)⁻ | Symmetric S=O Stretching | ~1000 - 1050 | FT-IR (Strong) |

| Thiophene Ring | C-S Stretching | 600 - 850 | FT-IR / Raman |

| C-Br | Stretching | 500 - 600 | FT-IR / Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. fiveable.me The thiophene ring is a chromophore, and its absorption profile is modified by the attached substituents (auxochromes).

Electronic Transitions: The absorption bands observed in the UV-Vis spectrum of thiophene derivatives are primarily due to π → π* transitions of the conjugated system. wikipedia.orglibretexts.org Unsubstituted thiophene exhibits a strong π → π* transition around 231 nm.

Substituent Effects: The presence of two bromine atoms and a sulfinate group is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted thiophene. This is due to the extension of conjugation and the electronic effects of the lone pairs on the bromine and sulfur atoms. diva-portal.org The resulting spectrum would likely show an absorption maximum (λmax) at a significantly longer wavelength, potentially extending into the near-UV range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to aid in structural elucidation. researchgate.net

For this compound, analysis would likely be performed in a negative ion mode to observe the 2,5-dibromothiophene-3-sulfinate anion.

Molecular Ion Peak: The spectrum should display a prominent peak corresponding to the molecular ion [C₄HBr₂O₂S₂]⁻. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in nearly 1:1 abundance) will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4 in a ~1:2:1 ratio), which is a definitive indicator of a dibrominated compound.

Fragmentation Pathways: The molecular ion is expected to undergo fragmentation upon ionization. Plausible fragmentation pathways for the anion could include:

Loss of sulfur dioxide (SO₂), a common fragmentation for sulfinates, to yield a [C₄HBr₂S]⁻ radical anion.

Loss of a bromine radical (Br•).

Cleavage of the thiophene ring.

Understanding these fragmentation patterns can provide valuable confirmation of the compound's structure. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a fundamental tool for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, HRMS would be expected to provide an exact mass measurement that confirms the presence and number of bromine, sulfur, oxygen, carbon, and hydrogen atoms. The isotopic pattern, particularly the characteristic 1:1 ratio of the bromine isotopes (⁷⁹Br and ⁸¹Br), would serve as a clear indicator of a dibrominated species.

Table 1: Theoretical HRMS Data for the [M-Na]⁻ Anion of this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₄HBr₂O₂S₂⁻ |

| Monoisotopic Mass | 302.7798 u |

| Isotopic Pattern | Characteristic peaks for two bromine atoms |

Fragmentation Pattern Interpretation

In conjunction with HRMS, tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation patterns of a molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the atoms within the molecule.

The fragmentation of the 2,5-dibromothiophene-3-sulfinate anion would likely involve the loss of sulfur dioxide (SO₂) from the sulfinate group, a common fragmentation pathway for such compounds. Other potential fragmentation pathways could include the cleavage of the carbon-bromine bonds or the fragmentation of the thiophene ring itself. The interpretation of these fragmentation patterns would provide strong evidence for the proposed structure.

Electrochemical Characterization of Redox Behavior (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of a compound, specifically its potential for oxidation and reduction. For this compound, cyclic voltammetry could be used to determine the oxidation and reduction potentials of the thiophene ring and the sulfinate group. The presence of the electron-withdrawing bromine atoms and the sulfinate group would be expected to influence the electronic properties of the thiophene ring, making it more difficult to oxidize compared to unsubstituted thiophene. The data obtained from these experiments would be valuable for applications in materials science and electrochemistry.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-dibromothiophene |

| Sodium 2,5-dichlorothiophene-3-sulfinate |

| Sodium 2,5-dimethylthiophene-3-sulfinate |

| Sodium 3,4-dibromothiophene-2-sulfinate |

Vi. Role of Sodium 2,5 Dibromothiophene 3 Sulfinate As a Key Intermediate in Advanced Organic Synthesis and Functional Materials Design

Precursor to Conjugated Thiophene (B33073) Oligomers and Polymers

The development of novel conjugated polymers is a cornerstone of modern materials science, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). Thiophene-based polymers are especially prized for their excellent charge transport properties and environmental stability.

The design of monomers is a critical step in the synthesis of polymers with desired properties. Sodium 2,5-dibromothiophene-3-sulfinate offers multiple reactive sites that can be exploited for polymerization. The carbon-bromine bonds at the 2 and 5 positions are susceptible to various cross-coupling reactions, which are the foundation of many polymerization techniques for forming polythiophenes.

The presence of the sulfinate group at the 3-position introduces an additional layer of functionality. This group can potentially be used as a leaving group in certain types of polymerization reactions, a concept known as desulfinative polymerization. This approach can offer alternative synthetic routes to polythiophenes that may not be accessible through traditional methods. The sulfinate group can also influence the electronic properties of the monomer, which in turn affects the properties of the resulting polymer.

Table 1: Potential Polymerization Strategies Utilizing this compound

| Polymerization Method | Reactive Sites | Potential Advantages |

| Grignard Metathesis (GRIM) Polymerization | C-Br bonds at positions 2 and 5 | Well-established for controlled, regioregular polythiophene synthesis. |

| Stille Cross-Coupling Polymerization | C-Br bonds at positions 2 and 5 | Tolerant to a wide range of functional groups. |

| Suzuki Cross-Coupling Polymerization | C-Br bonds at positions 2 and 5 | Utilizes stable boronic acid or ester co-monomers. |

| Desulfinative Cross-Coupling Polymerization | C-SO2Na group at position 3 and C-Br bonds | Offers novel pathways for polymer synthesis and functionalization. |

Regioregularity, the specific orientation of monomer units within a polymer chain, is a crucial factor that governs the performance of conjugated polymers. For poly(3-substituted)thiophenes, a high degree of head-to-tail (HT) coupling leads to a more planar backbone, which facilitates intermolecular π-π stacking and enhances charge carrier mobility.

While the primary coupling in the polymerization of 2,5-dibromothiophene (B18171) derivatives occurs at these two positions, the substituent at the 3-position can sterically and electronically influence the coupling reactions. The use of specific catalysts and polymerization conditions with monomers like this compound can be tailored to achieve a high degree of regioregularity. The precise control over the polymerization process is essential for producing materials with optimized electronic and optoelectronic properties. The choice of polymerization technique, such as Grignard Metathesis (GRIM), has been shown to be effective in producing highly regioregular polythiophenes.

Building Block for Novel Organic Functional Architectures

Beyond linear polymers, the unique reactivity of this compound makes it a valuable building block for a variety of novel organic functional architectures.

The thiophene ring is a fundamental component in many organic optoelectronic materials. This compound can serve as a central scaffold to which other functional units can be attached. Through sequential and selective cross-coupling reactions at the bromine and sulfinate positions, complex molecules with tailored electronic properties can be constructed. For instance, donor-acceptor molecules, which are crucial for organic solar cells, can be synthesized by attaching electron-donating and electron-accepting groups to the thiophene core. The resulting materials often exhibit interesting photophysical properties, such as tunable absorption and emission spectra. ubc.canih.gov

The performance of organic semiconductors is intimately linked to their molecular structure and solid-state packing. The ability to create well-defined oligomers and polymers from this compound allows for the fine-tuning of these parameters. For example, the introduction of specific side chains via modification of the sulfinate group or by using functionalized co-monomers in polymerization can improve the solubility and processability of the resulting semiconductors without compromising their electronic performance. Regioregular polythiophenes derived from such precursors are expected to exhibit higher charge carrier mobilities, making them suitable for applications in organic field-effect transistors (OFETs) and other electronic devices. ubc.ca

Applications in the Synthesis of Complex Heterocyclic Systems

The reactivity of the functional groups on this compound also lends itself to the synthesis of more complex heterocyclic systems. The thiophene ring can be used as a starting point for the construction of fused-ring systems, which are of interest for their unique electronic and photophysical properties. For instance, the bromine atoms can participate in intramolecular cyclization reactions to form thieno-fused heterocycles. Furthermore, the sulfinate group can be transformed into other functional groups, such as sulfones or sulfonic acids, which can then be used in a variety of organic transformations to build intricate molecular architectures. These complex heterocyclic systems have potential applications in medicinal chemistry and materials science.

Design Principles for Molecular Assemblies Based on the 2,5-dibromothiophene-3-sulfinate Scaffold

The rational design of molecular assemblies utilizing the 2,5-dibromothiophene-3-sulfinate scaffold is a strategic exercise in leveraging a variety of non-covalent interactions. These weak forces, when acting in concert, can dictate the three-dimensional arrangement of molecules, leading to the formation of ordered structures with emergent properties. The key design principles revolve around the strategic interplay of halogen bonding, interactions involving the sulfinate group, and π-π stacking of the thiophene rings.

Halogen Bonding: The two bromine atoms at the 2 and 5 positions of the thiophene ring are not merely passive substituents; they are key players in orchestrating supramolecular architectures through halogen bonding. This directional interaction, where a halogen atom acts as an electrophilic species (a Lewis acid), can form attractive interactions with Lewis bases such as lone pairs on heteroatoms (e.g., oxygen, nitrogen) or even π-systems. researchgate.net The strength and directionality of these bonds can be fine-tuned, offering a powerful tool for crystal engineering. rsc.org In the context of the 2,5-dibromothiophene-3-sulfinate scaffold, these bromine atoms can guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks.

Role of the Sulfinate Group: The sodium sulfinate (-SO₂Na) group at the 3-position introduces a highly polar and ionic character to the scaffold. This functionality can participate in several crucial non-covalent interactions:

π-π Stacking: The aromatic thiophene ring itself provides a platform for π-π stacking interactions. nih.govchemrxiv.org These interactions, arising from the alignment of the electron-rich π-systems of adjacent rings, are fundamental to the self-assembly of many organic conjugated materials. beilstein-journals.org The substitution pattern on the thiophene ring, including the bulky bromine atoms and the polar sulfinate group, will modulate the electronic distribution within the ring and sterically influence the geometry of the π-π stacking, allowing for control over the electronic communication between stacked units. nih.gov

The interplay of these forces can be summarized in the following table:

| Interaction Type | Key Moieties Involved | Potential Role in Assembly |

| Halogen Bonding | C-Br···Lewis Base | Directional control, formation of extended networks. |

| Ionic Interactions | -SO₂⁻Na⁺ | Formation of ionic clusters or coordination polymers. |

| Hydrogen Bonding | -SO₂⁻···H-Donor | Linkage of molecules, stabilization of specific conformations. |

| π-π Stacking | Thiophene Rings | Formation of columnar structures, facilitation of charge transport. |

| Dipole-Dipole | -SO₂Na group | Influencing molecular orientation and packing density. |

By strategically modifying the chemical environment or introducing complementary functional groups on interacting molecules, it is possible to favor certain interactions over others, thereby guiding the self-assembly process towards a desired architecture. For instance, the introduction of molecules with strong hydrogen bond donor capabilities could lead to assemblies dominated by hydrogen bonding with the sulfinate group. Conversely, in the presence of electron-rich aromatic systems, π-π stacking and halogen bonding might be the predominant organizing forces.

The following table outlines some hypothetical design strategies and their expected outcomes for molecular assemblies based on the 2,5-dibromothiophene-3-sulfinate scaffold:

| Design Strategy | Interacting Species/Conditions | Predominant Interactions | Expected Assembly |

| Crystal Engineering via Halogen Bonding | Co-crystallization with Lewis basic molecules (e.g., pyridines, ethers) | Halogen bonding, π-π stacking | Ordered co-crystals with defined geometries. |

| Supramolecular Polymerization | Introduction of bifunctional linker molecules with hydrogen bond donors | Hydrogen bonding, Ionic interactions | One-dimensional supramolecular polymer chains. |

| Formation of Lamellar Structures | Self-assembly in polar solvents | Ionic interactions, Hydrophobic/hydrophilic segregation | Layered structures with alternating ionic and aromatic domains. |

| Control of π-Stacking Geometry | Introduction of sterically demanding co-crystallizing agents | Steric hindrance, π-π stacking | Altered π-stacking distances and orientations. |

Q & A

Q. How to mitigate risks when scaling up synthesis from milligram to gram quantities?

- Methodology : Conduct a hazard operability (HAZOP) study to assess exothermic risks during bromination. Use jacketed reactors with controlled cooling and in-line FTIR to monitor reaction progress. Adhere to EPA TSCA guidelines for brominated compound waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.